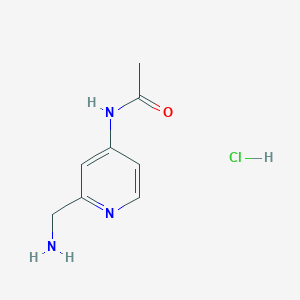

N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride

Descripción

N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is a pyridine-based acetamide derivative characterized by a pyridin-4-yl core substituted with an aminomethyl group at the 2-position and an acetamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Propiedades

Fórmula molecular |

C8H12ClN3O |

|---|---|

Peso molecular |

201.65 g/mol |

Nombre IUPAC |

N-[2-(aminomethyl)pyridin-4-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C8H11N3O.ClH/c1-6(12)11-7-2-3-10-8(4-7)5-9;/h2-4H,5,9H2,1H3,(H,10,11,12);1H |

Clave InChI |

HVHJTZXGLQFXDS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC(=NC=C1)CN.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride typically involves the reaction of 2-aminomethylpyridine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The final product is typically obtained as a hydrochloride salt to improve its stability and solubility.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The aminomethyl group (-CH2NH2) and pyridine nitrogen participate in substitution reactions. Key examples include:

Acetylation/Amidation

The acetamide group undergoes further functionalization:

Reduction/Oxidation

The pyridine ring and functional groups show redox activity:

Acid-Base Reactions

The hydrochloride salt form influences reactivity:

| Condition | Behavior | Practical Implication | Source |

|---|---|---|---|

| pH > 8 | Free base precipitates | Purification via pH adjustment | |

| Aqueous HCl (1 M) | Salt stability >24 h | Suitable for aqueous formulation |

Comparative Reactivity with Structural Analogs

A reactivity comparison highlights its uniqueness:

Mechanistic Insights

-

Aminomethyl group : Acts as a strong nucleophile, favoring SN2 pathways in alkylation.

-

Pyridine ring : Electron-deficient nature directs electrophilic substitution to the 3-position .

-

Acetamide : Stabilizes intermediates via resonance during hydrolysis .

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

N-(2-(Aminomethyl)pyridin-4-yl)acetamide is a chemical compound with a pyridine ring substituted with an amino group and an acetamide functional group. Its molecular formula is , and the IUPAC name is N-[2-(aminomethyl)pyridin-4-yl]acetamide. It has potential applications in medicinal chemistry and pharmaceutical development.

Scientific Research Applications

N-(2-(Aminomethyl)pyridin-4-yl)acetamide has applications in chemistry, biology, and industry.

Chemistry :

- It serves as a building block for synthesizing complex molecules.

- It can undergo oxidation to form N-oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction reactions can convert the acetylamino group to an amine group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. The major product formed is 2-(Aminomethyl)-4-aminopyridine.

- The aminomethyl group can participate in nucleophilic substitution reactions. Nucleophiles like sodium azide or thiols can be used for substitution reactions, leading to various substituted derivatives.

Biology :

- The compound can be used in the study of enzyme interactions.

- It can be used as a ligand in biochemical assays.

- The aminomethyl group can form hydrogen bonds with biological molecules, while the acetylamino group can participate in biochemical reactions, modulating the activity of enzymes and receptors.

Industry:

- It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The aminomethyl group plays a crucial role in binding to the active sites of target molecules, thereby influencing their activity and function.

Comparación Con Compuestos Similares

Structural Features and Physicochemical Properties

The compound’s pyridine core distinguishes it from phenyl-based acetamides (e.g., N-(4-(Aminomethyl)phenyl)acetamide hydrochloride ), which lack the nitrogen heteroatom in the aromatic ring. This structural difference impacts electronic properties, solubility, and hydrogen-bonding capacity. Key comparisons include:

Key Observations :

- The aminomethyl group at the 2-position may enhance intermolecular interactions, as seen in polyfunctional pyridines with hydrogen-bonding capabilities .

Antifungal and Antimicrobial Activity

- Arylsulfonamide acetamides (e.g., N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide) demonstrated antifungal activity against Candida spp., with IC₅₀ values influenced by substituent bulk and polarity .

- Chloropyridine acetamides (e.g., N-(4-chloropyridin-2-yl)acetamide) are intermediates in synthesizing antiviral agents, leveraging the electron-withdrawing chlorine to modulate reactivity .

Stability Considerations :

Actividad Biológica

N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride features a pyridine ring substituted with an aminomethyl group and an acetamide moiety. This structure is significant as it influences the compound's interaction with various biological targets.

The biological activity of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The aminomethyl group enhances binding affinity to these targets, modulating critical biological pathways. For instance, it has been suggested that the compound may inhibit certain enzymes involved in cell proliferation and inflammation pathways, contributing to its anticancer and anti-inflammatory effects .

Antimicrobial Activity

Research indicates that N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 32 µg/mL |

Anticancer Activity

N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including glioblastoma and breast cancer cells. The compound’s ability to disrupt microtubule polymerization has been highlighted as a potential mechanism for its cytotoxic effects .

Case Studies on Anticancer Efficacy

- Study on Glioblastoma Cells : In a study published in Cancer Research, N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride was shown to significantly reduce cell viability at concentrations as low as 10 µM. The study reported a marked increase in apoptotic cells as evidenced by flow cytometry analysis .

- Breast Cancer Model : Another investigation utilized a breast cancer xenograft model to assess the in vivo efficacy of the compound. Results indicated a 50% reduction in tumor volume compared to controls after two weeks of treatment with the compound at a dosage of 20 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is influenced by its structural components. Variations in substituents on the pyridine ring have been studied to optimize potency and selectivity against specific targets. For instance, modifications that enhance lipophilicity have been correlated with improved cellular uptake and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride?

- Methodological Answer : The synthesis typically involves a multi-step process:

Aminomethylation : React 4-aminopyridine with formaldehyde under basic conditions to introduce the aminomethyl group at the 2-position.

Acetylation : Treat the intermediate with acetic anhydride in the presence of a catalyst (e.g., DMAP) to form the acetamide moiety.

Salt Formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH gradient). Confirm final product purity using melting point analysis and elemental composition (CHNS-O) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to verify the pyridine ring (δ ~8.5 ppm for aromatic protons), aminomethyl group (δ ~3.8 ppm), and acetamide carbonyl (δ ~170 ppm in 13C).

- IR Spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and carbonyl absorption (~1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₉H₁₃ClN₃O: 230.06).

- X-ray Crystallography (if crystalline): Resolve 3D conformation to confirm stereoelectronic effects .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Perform a shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Measure concentration via UV-Vis at λ_max.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Analyze degradation using HPLC and identify byproducts via LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?

- Methodological Answer :

Reproducibility : Repeat synthesis and characterization to rule out batch-specific impurities.

Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, B3LYP/6-31G* basis set).

- Case Study : Aromatic proton shifts may vary due to hydrochloride-induced protonation; confirm via pH-dependent NMR .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). Parameterize partial charges via AMBER force fields.

- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes.

- QSAR Studies : Corrogate substituent effects (e.g., aminomethyl group) with bioactivity using CoMFA or CoMSIA .

Q. How can researchers identify and characterize degradation products under forced conditions?

- Methodological Answer :

Forced Degradation : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

LC-MS/MS Analysis : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) coupled with high-resolution MS to identify fragments.

Isolation : Scale up degradation and isolate products via preparative HPLC for structural elucidation .

Q. What strategies are recommended for isotopic labeling (e.g., ¹⁵N, ¹³C) to track metabolic pathways?

- Methodological Answer :

- Synthesis : Use ¹⁵N-labeled ammonia or ¹³C-acetic anhydride during aminomethylation or acetylation steps.

- Tracing : Administer the labeled compound to in vitro models (e.g., hepatocytes) and analyze metabolites via LC-AMS (accelerator mass spectrometry) .

Q. How can polymorphism impact the compound’s physicochemical properties, and how is it characterized?

- Methodological Answer :

- Screening : Recrystallize from solvents (water, ethanol, acetonitrile) and analyze via XRPD to identify polymorphic forms.

- Thermal Analysis : Use DSC to detect melting point variations (>5°C indicates polymorphism).

- Bio-relevance : Compare dissolution rates of polymorphs in simulated gastric fluid (USP Apparatus II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.